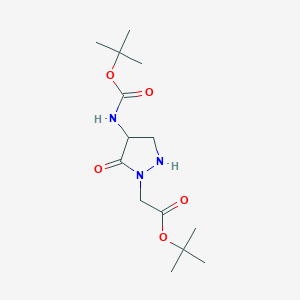
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a pyridine ring, which in turn is substituted with a tert-butylthio group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine attacks an electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tert-butylthio group.
Reduction: Reduction reactions can occur at the pyridine ring or the sulfur atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the tert-butylthio group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield various reduced forms of the pyridine ring or the sulfur atom.
Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyridine or morpholine rings.
Wissenschaftliche Forschungsanwendungen
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Pathway Modulation: The compound could modulate biochemical pathways by affecting the activity of key proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butylthio)pyridine: Similar structure but lacks the morpholine ring.
3-Methylpyridine: Similar structure but lacks the tert-butylthio group and morpholine ring.
Morpholine: Lacks the pyridine ring and tert-butylthio group.
Uniqueness
4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its structural features, which include a morpholine ring, a pyridine ring, a tert-butylthio group, and a methyl group. This combination imparts distinct chemical and biological properties that are not found in the individual components or simpler analogs.
Eigenschaften
Molekularformel |
C14H22N2OS |
|---|---|
Molekulargewicht |
266.40 g/mol |
IUPAC-Name |
4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C14H22N2OS/c1-11-9-12(18-14(2,3)4)10-15-13(11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YWHNPTMFBHBMOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCOCC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)









